molecular formula C20H38O8 B14234116 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol CAS No. 331623-02-0

1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol

Cat. No.: B14234116
CAS No.: 331623-02-0
M. Wt: 406.5 g/mol
InChI Key: ZKODUOZCTKZZPW-UHFFFAOYSA-N
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Description

1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol is a complex organic compound with a unique structure featuring multiple oxetane rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol typically involves multi-step organic reactions. The process begins with the preparation of the oxetane rings, which are then linked together through a series of condensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxetane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and oxetane rings allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,14-Bis(3-methyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
  • 1,14-Bis(3-propyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol

Uniqueness

1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol is unique due to its specific ethyl-substituted oxetane rings, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs.

Properties

CAS No.

331623-02-0

Molecular Formula

C20H38O8

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(3-ethyloxetan-3-yl)methoxy]-3-[2-[3-[(3-ethyloxetan-3-yl)methoxy]-2-hydroxypropoxy]ethoxy]propan-2-ol

InChI

InChI=1S/C20H38O8/c1-3-19(13-27-14-19)11-25-9-17(21)7-23-5-6-24-8-18(22)10-26-12-20(4-2)15-28-16-20/h17-18,21-22H,3-16H2,1-2H3

InChI Key

ZKODUOZCTKZZPW-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCC(COCCOCC(COCC2(COC2)CC)O)O

Origin of Product

United States

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